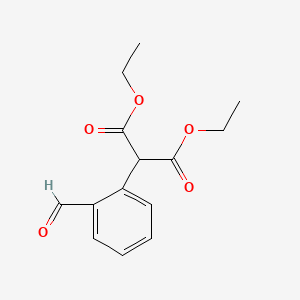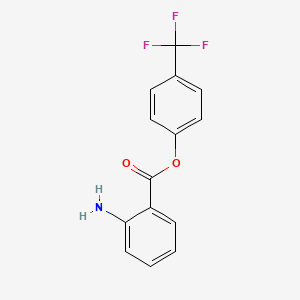
3-Cyclopropyl-3-methoxy-3H-diazirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-3-methoxy-3H-diazirine is a diazirine compound known for its ability to generate carbenes upon activation. Diazirines are three-membered ring structures containing two nitrogen atoms and one carbon atom. The unique structure of 3-Cyclopropyl-3-methoxy-3H-diazirine makes it a valuable tool in various scientific applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3-methoxy-3H-diazirine typically involves the reaction of cyclopropylamine with methoxyacetyl chloride to form an intermediate, which is then treated with a diazotizing agent to yield the desired diazirine compound. The reaction conditions often require low temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 3-Cyclopropyl-3-methoxy-3H-diazirine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The scalability of the synthesis makes it feasible for large-scale applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-3-methoxy-3H-diazirine undergoes various types of chemical reactions, including:
Photochemical Reactions: Upon exposure to UV light, the diazirine ring opens to form a highly reactive carbene intermediate.
Thermal Reactions: Heating the compound can also induce the formation of carbenes.
Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Photochemical Activation: UV light (350-365 nm) is commonly used to activate the diazirine ring.
Thermal Activation: Heating to temperatures around 110-130°C can induce carbene formation.
Substitution Reactions: Various nucleophiles can be used to substitute the methoxy group, often requiring the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, photochemical activation typically results in the insertion of the carbene into nearby C-H, O-H, or N-H bonds, forming new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
3-Cyclopropyl-3-methoxy-3H-diazirine has a wide range of scientific research applications, including:
Chemistry: Used as a carbene precursor for the synthesis of complex molecules and materials.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions and identify biological targets.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of photoactivatable drugs.
Industry: Utilized in polymer crosslinking and adhesion processes, enhancing the properties of materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3-methoxy-3H-diazirine involves the generation of carbenes upon activation. The carbene intermediate is highly reactive and can insert into various chemical bonds, forming new covalent bonds. This reactivity makes it a powerful tool for modifying and studying complex biological and chemical systems. The molecular targets and pathways involved depend on the specific application and the nature of the carbene’s interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl Aryl Diazirines: Known for their use in biological target identification and photoaffinity labeling.
Benzophenone-based Diazirines: Commonly used in photochemical studies and material science.
Nitrene Precursors: Alternative to diazirines for generating reactive intermediates in chemical reactions.
Uniqueness of 3-Cyclopropyl-3-methoxy-3H-diazirine
3-Cyclopropyl-3-methoxy-3H-diazirine is unique due to its specific structure, which allows for efficient carbene generation and insertion into various bonds. Its small size and stability under common synthetic conditions make it a versatile and valuable tool in scientific research. Additionally, its ability to be activated by both light and heat provides flexibility in experimental design and application.
Properties
CAS No. |
140651-35-0 |
|---|---|
Molecular Formula |
C5H8N2O |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
3-cyclopropyl-3-methoxydiazirine |
InChI |
InChI=1S/C5H8N2O/c1-8-5(6-7-5)4-2-3-4/h4H,2-3H2,1H3 |
InChI Key |
AJMXWFACZVBMPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1(N=N1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11924934.png)



![1-Methyl-3-(1-phenylpiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11924954.png)









